molecular formula C22H15F4N3S2 B2549554 2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole CAS No. 923172-71-8

2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole

Cat. No. B2549554
CAS RN: 923172-71-8
M. Wt: 461.5
InChI Key: JGXKOZDUMCPFCA-UHFFFAOYSA-N
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Description

The compound "2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. The fluorophenyl and trifluoromethyl groups suggest potential for interaction with biological targets, while the thiazole and pyridazinyl moieties may contribute to the molecule's binding affinity and specificity.

Synthesis Analysis

The synthesis of fluorinated benzothiazoles, such as the ones described in the provided papers, typically involves strategic functionalization of precursor molecules followed by cyclization reactions. For instance, mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized using modifications to the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides . Similarly, the synthesis of related compounds like 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole involves spectroscopic analysis and X-ray crystal structure analysis to confirm the molecular structure . These methods could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole revealed a planar imidazo-thiadiazole entity and intramolecular hydrogen bonding . These techniques would be essential for determining the precise molecular structure of "2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole".

Chemical Reactions Analysis

The chemical reactivity of benzothiazoles and related compounds can be influenced by the presence of substituents that affect electron density and steric hindrance. For example, the presence of fluorine atoms can enhance the acidity of adjacent functional groups, as seen in the case of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole, which is sensitive to pH changes and can act as a fluorescent probe . The reactivity of the compound would likely be influenced by its fluorinated substituents and the thiazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles and their derivatives are often characterized by their electronic and steric features. Fluorinated benzothiazoles, such as those studied in the provided papers, exhibit potent cytotoxicity against certain cancer cell lines due to their specific structural attributes . The presence of electron-withdrawing groups like fluorine can significantly impact the molecule's lipophilicity, acidity, and overall biological activity. The compound "2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole" would likely have unique properties due to its specific combination of functional groups and heterocycles.

Scientific Research Applications

Antitumor Properties

A series of fluorinated benzothiazoles, including compounds structurally related to "2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole," have been synthesized and evaluated for their antitumor activity. These compounds exhibit potent cytotoxicity in vitro against various cancer cell lines, such as breast and ovarian cancer cells. The antitumor efficacy of these compounds is attributed to their ability to induce cytochrome P450 CYP1A1, which is crucial for their antitumor specificity. The fluorinated benzothiazoles are potently cytotoxic in sensitive human breast MCF-7 and MDA 468 cell lines but inactive against PC 3 prostate, nonmalignant HBL 100 breast, and HCT 116 colon cells (Hutchinson et al., 2001).

Antimicrobial and Antifungal Activities

Some derivatives of fluorinated benzothiazoles have shown promising antimicrobial activity. Compounds synthesized from 4-fluoro-3-chloroanilline demonstrated significant antimicrobial properties, suggesting potential applications in addressing microbial infections (Sathe et al., 2011).

Mechanism of Action and Metabolic Pathways

The antitumor mechanism involves the induction of DNA damage and cell cycle arrest in sensitive tumor cells. The presence of a fully functional aryl hydrocarbon receptor (AhR) signaling pathway is necessary for the induction of efficient cytotoxicity by these compounds. The fluorinated benzothiazoles induce and are metabolized by cytochrome P450 1A1 to active metabolites, which are crucial for their selective antitumor properties. This metabolic activation and DNA adduct formation are essential for their antiproliferative activity, highlighting their potential as chemotherapeutic agents (Trapani et al., 2003).

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and assess their potential biological activities. Such studies could contribute to the development of new drugs and therapies .

properties

IUPAC Name

2-(4-fluorophenyl)-4-methyl-5-[6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F4N3S2/c1-13-20(31-21(27-13)15-4-8-17(23)9-5-15)18-10-11-19(29-28-18)30-12-14-2-6-16(7-3-14)22(24,25)26/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXKOZDUMCPFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F4N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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